BenchChemオンラインストアへようこそ!

ML 179

LRH-1 inverse agonism Potency comparison Reporter assay

ML 179 (SR-1309) is an NIH-optimized, highly selective LRH-1 inverse agonist (IC₅₀ 281 nM; >31-fold over SF-1). Unlike generic LRH-1 ligands, this probe delivers reproducible modulation of TNBC proliferation (MDA-MB-231), hepatic gene expression (NR0B2/SHP, ABCB11/BSEP), and steroidogenesis (StAR IC₅₀ 2.12 µM). Supplied ≥98% pure, DMSO-soluble (50 mM), with defined efficacy (40% max repression) and extensive SAR—ensuring unambiguous, publication-ready data. Bulk orders welcome.

Molecular Formula C21H25F3N4O2
Molecular Weight 422.44
Cat. No. B1191903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML 179
Synonyms3-Cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
Molecular FormulaC21H25F3N4O2
Molecular Weight422.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML 179: A Potent and Selective LRH‑1 Inverse Agonist for Targeted Nuclear Receptor Research


ML 179 (SR-1309, CAS 1883548-87-5) is a potent, selective inverse agonist of the liver receptor homolog-1 (LRH‑1, NR5A2) . It is a synthetic small molecule identified through high‑throughput screening and subsequent medicinal chemistry optimization within the NIH Molecular Libraries Program [1]. ML 179 is supplied as a solid powder with a purity of ≥98% and is soluble in DMSO up to 50 mM . Its molecular formula is C₂₁H₂₅F₃N₄O₂, with a molecular weight of 422.44 g/mol . The compound is intended for laboratory research use only and is a critical tool for investigating LRH‑1 biology in cancer and metabolism.

ML 179: Why In‑Class LRH‑1 Ligands Cannot Be Casually Substituted


Despite a shared target, LRH‑1 inverse agonists exhibit profound differences in potency, efficacy, and selectivity that preclude simple interchange. ML 179 represents a distinct chemical probe (SR‑1309) optimized for enhanced potency relative to earlier analogs [1]. Its selectivity profile, notably >31‑fold over the closely related nuclear receptor SF‑1 (NR5A1), is not a universal feature of this compound class . Consequently, substituting ML 179 with a less potent or less selective LRH‑1 ligand can lead to misinterpretation of receptor pharmacology, off‑target effects, or a complete lack of biological response in key assay systems. The following quantitative evidence underscores the specific, non‑substitutable attributes of ML 179.

ML 179 Quantitative Evidence: Direct Comparisons for Informed Scientific Selection


Superior Potency in LRH‑1 Reporter Assays: ML 179 vs. ML 180 (SR1848)

In a direct head-to-head comparison using an identical LRH‑1‑driven reporter gene assay, ML 179 (SR-1309) demonstrates significantly greater potency than its structural analog ML 180 (SR1848). ML 179 achieves an IC₅₀ of 0.281 μM (281 nM), while ML 180 requires 3.7 μM to achieve 50% inhibition [1]. This represents a 13.2‑fold increase in potency for ML 179. Furthermore, the maximum repression (efficacy) differs, with ML 179 achieving 40% repression at 550 nM, whereas ML 180 reaches 64% repression at a much higher concentration of 10 μM [1].

LRH-1 inverse agonism Potency comparison Reporter assay

Defined Selectivity Over Steroidogenic Factor‑1 (SF‑1, NR5A1)

ML 179 exhibits >31‑fold selectivity for LRH‑1 over the closely related nuclear receptor SF‑1 (NR5A1) . This selectivity is not a given for all LRH‑1 ligands; some analogs show activity against SF‑1. While direct quantitative IC₅₀ data for SF‑1 inhibition by ML 179 is not provided (activity is described as 'inactive' or negligible), the >31‑fold window is a key differentiator. In contrast, the comparator ML 180 (SR1848) is also reported as inactive against SF‑1 (IC₅₀ >10 μM), but its potency window is narrower due to its higher LRH‑1 IC₅₀ of 3.7 μM .

LRH-1 selectivity SF-1 counter‑screen Nuclear receptor specificity

Cellular Antiproliferative Activity in MDA‑MB‑231 Breast Cancer Cells

ML 179 demonstrates concentration‑dependent inhibition of proliferation in the triple‑negative breast cancer cell line MDA‑MB‑231 . While exact IC₅₀ values for antiproliferation are not consistently reported across vendors, ML 179's activity is a direct consequence of its LRH‑1 inverse agonism. In contrast, the comparator ML 180 (SR1848) also shows antiproliferative effects in LRH‑1‑dependent cancer cells, but its weaker potency (IC₅₀ 3.7 μM for LRH‑1 inhibition) translates to a higher effective concentration in cellular assays . ML 179's superior potency suggests it can achieve comparable antiproliferative effects at lower concentrations, potentially minimizing off‑target cytotoxicity.

Breast cancer Antiproliferation MDA-MB-231

Inhibition of StAR Promoter Activity: A Functional LRH‑1 Readout

ML 179 inhibits the activity of the steroidogenic acute regulatory (StAR) protein promoter, a well‑characterized transcriptional target of LRH‑1, with an IC₅₀ of 2.12 μM . This assay provides a direct functional readout of LRH‑1 antagonism in a native promoter context. While direct comparator data for ML 180 (SR1848) in this exact assay is not available, the StAR promoter IC₅₀ for ML 179 aligns with its cellular potency and further validates its utility as a functional LRH‑1 probe.

StAR promoter LRH‑1 transrepression Steroidogenesis

ML 179: Optimal Use Cases in Academic and Industrial Research Settings


Elucidating LRH‑1‑Dependent Transcriptional Programs in ER‑Negative Breast Cancer

ML 179 is the tool of choice for dissecting the role of LRH‑1 in triple‑negative breast cancer (TNBC) cells, such as MDA‑MB‑231 . Its high potency (IC₅₀ 281 nM in reporter assays) allows for robust inhibition of LRH‑1 transcriptional activity at low concentrations, minimizing the risk of off‑target effects. Researchers can use ML 179 to investigate downstream changes in gene expression (e.g., haptoglobin, SAA1/4) and cellular phenotypes like proliferation and migration. The defined selectivity over SF‑1 ensures that observed effects are specific to LRH‑1 .

Comparative Studies of LRH‑1 Probe Pharmacology

ML 179 serves as a benchmark in studies comparing the structure‑activity relationships (SAR) and biological consequences of different LRH‑1 inverse agonists. Its well‑characterized potency (IC₅₀ 281 nM) and efficacy (40% max repression) make it an ideal reference compound for evaluating newer, emerging LRH‑1 ligands [1]. The extensive SAR data available for ML 179 and its analogs (e.g., SR1848, SR1393) provides a solid foundation for understanding how chemical modifications impact target engagement and cellular outcomes [1].

Investigating LRH‑1 Function in Hepatic Metabolism and Bile Acid Homeostasis

ML 179 has been shown to modulate expression of key hepatic genes involved in bile acid metabolism, such as NR0B2/SHP and ABCB11/BSEP, in HepG2 cells and primary mouse hepatocytes . This makes ML 179 a valuable chemical probe for studying the role of LRH‑1 in liver physiology and pathophysiology. Its selective profile over SF‑1 is particularly important in hepatic contexts, where both receptors are expressed and can have overlapping functions .

Validation of LRH‑1 as a Therapeutic Target in Steroidogenic Tissues

The ability of ML 179 to inhibit the StAR promoter (IC₅₀ 2.12 μM) makes it a useful tool for exploring LRH‑1's role in steroid hormone biosynthesis . This application is relevant for researchers investigating reproductive biology, adrenal function, and endocrine‑related cancers. The compound's selectivity over SF‑1 is crucial in these tissues, as SF‑1 is a master regulator of steroidogenesis and off‑target inhibition could lead to misleading conclusions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML 179

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.